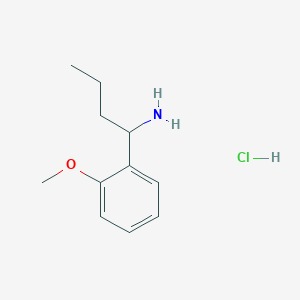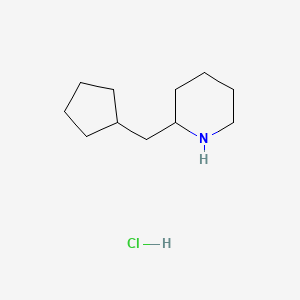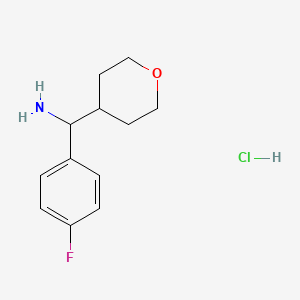
2-Ciclopropil-6-(piperidin-1-il)pirimidin-4-amina
Descripción general
Descripción
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de la 2-Ciclopropil-6-(piperidin-1-il)pirimidin-4-amina
El compuesto this compound es un derivado de piperidina, que es una clase de compuestos que han mostrado una amplia gama de aplicaciones en la investigación científica, particularmente en la industria farmacéutica. A continuación, se presenta un análisis detallado de las aplicaciones únicas de este compuesto, dividido en secciones distintas para mayor claridad.
Síntesis y diseño de fármacos: Los derivados de piperidina son bloques de construcción cruciales en la síntesis de fármacos. La presencia del grupo piperidina en This compound lo convierte en un candidato valioso para el diseño de nuevos productos farmacéuticos. Su estructura puede manipularse para crear compuestos con posibles efectos terapéuticos .
Investigación farmacológica: Este compuesto puede utilizarse en investigación farmacológica para estudiar su interacción con objetivos biológicos. Puede exhibir una gama de actividades, como anticancerígenas, antivirales, antimaláricas y antimicrobianas, que son comunes entre los derivados de piperidina .
Estudios de actividad biológica: El anillo de piperidina es conocido por su importancia biológicaThis compound puede estudiarse por su actividad biológica, incluido su potencial como analgésico, antiinflamatorio o antipsicótico .
Metodología de síntesis química: Los investigadores pueden explorar métodos de síntesis novedosos utilizando este compuesto como sustrato. Puede participar en diversas reacciones intra e intermoleculares, lo que lleva a la formación de nuevos derivados de piperidina con posibles aplicaciones .
Desarrollo de catalizadores: La estructura del compuesto permite su uso en el desarrollo de nuevos catalizadores para reacciones químicas. Podría ser parte de un sistema catalítico que facilita la hidrogenación de otros sustratos, por ejemplo .
Propiedades antioxidantes: Los derivados de piperidina han mostrado propiedades antioxidantes. Este compuesto podría investigarse por su capacidad de eliminar radicales libres y proteger contra el estrés oxidativo .
Neurofarmacología: Dada la importancia de los derivados de piperidina en la neurofarmacología, este compuesto podría utilizarse para estudiar trastornos neurológicos y podría contribuir al desarrollo de tratamientos para afecciones como la enfermedad de Alzheimer .
Investigación anticoagulante: El compuesto también podría explorarse por sus posibles efectos anticoagulantes, lo que podría conducir a nuevos tratamientos para los trastornos de la coagulación sanguínea .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into glucose .
Mode of Action
Similar compounds have been shown to inhibit the α-amylase enzyme . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of the α-amylase enzyme can impact the carbohydrate metabolism pathway .
Result of Action
The inhibition of the α-amylase enzyme can lead to a slower rise in blood glucose levels following a meal .
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. For example, it has been reported to inhibit PKB kinase activity, which is involved in regulating cell growth and survival . The interaction between 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine and kinases is primarily through binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction.
Cellular Effects
The effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the proliferation and survival of cancer cells by inhibiting key signaling pathways such as the PI3K/AKT pathway . Additionally, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can lead to sustained inhibition of kinase activity and prolonged changes in gene expression, which may result in altered cellular functions such as reduced proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which may vary between individuals and experimental conditions.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or to the cytoplasm to inhibit kinase activity. The subcellular distribution of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can influence its efficacy and specificity in biochemical reactions.
Propiedades
IUPAC Name |
2-cyclopropyl-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYIHRMQNVVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















